
Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate is a useful research compound. Its molecular formula is C23H22O11 and its molecular weight is 474.418. The purity is usually 95%.
BenchChem offers high-quality Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Structure Analysis
Studies on similar complex molecules have focused on synthetic routes and structural analysis. For example, the synthesis and characterization of related compounds have been explored to understand their chemical properties and potential applications (Howarth & Harris, 1968; Yu et al., 2003). These studies often employ sophisticated techniques like NMR, X-ray diffraction, and chromatography for structural elucidation and to verify synthetic pathways.
Potential Therapeutic Applications
The exploration of therapeutic applications, particularly in the realm of neuroprotection and imaging, has been a significant area of interest. For instance, research on derivatives with potential neuroprotective properties has shown promising results in preclinical models, highlighting the compound's ability to cross the blood-brain barrier and accumulate in specific brain regions, suggesting its utility in neurological disorder studies (Yu et al., 2003).
Material Science and Engineering
In material science, the focus has been on understanding how such compounds can be used in the synthesis of new materials with desirable properties. The studies often delve into the mechanisms of reactions under various conditions, paving the way for the development of innovative materials with potential applications in technology and industry.
Advanced Glycation End-Products and Their Implications
The compound's relevance extends into biochemical research, particularly in studies concerning advanced glycation end-products (AGEs) and their implications in chronic diseases. Research in this area investigates the biochemical pathways involved in the formation of AGEs and their biological impacts, offering insights into potential therapeutic targets for managing conditions like diabetes and neurodegenerative diseases (Nemet et al., 2006).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with the appropriate chromene derivative. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "D-glucose", "5-hydroxy-8-methoxy-4-oxo-2-phenylchromene-7-carboxylic acid", "DCC", "DMAP", "Methanol", "Acetic anhydride", "Pyridine", "Triethylamine", "Methanesulfonic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the hydroxyl groups on the sugar moiety using acetic anhydride and pyridine", "Coupling of the protected sugar with 5-hydroxy-8-methoxy-4-oxo-2-phenylchromene-7-carboxylic acid using DCC and DMAP in methanol", "Deprotection of the hydroxyl groups using methanesulfonic acid", "Neutralization of the reaction mixture with sodium bicarbonate", "Extraction of the product using ethyl acetate", "Purification of the product using column chromatography" ] } | |
CAS番号 |
82475-01-2 |
製品名 |
Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate |
分子式 |
C23H22O11 |
分子量 |
474.418 |
IUPAC名 |
methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H22O11/c1-30-19-14(33-23-18(28)16(26)17(27)21(34-23)22(29)31-2)9-12(25)15-11(24)8-13(32-20(15)19)10-6-4-3-5-7-10/h3-9,16-18,21,23,25-28H,1-2H3/t16-,17-,18+,21-,23+/m1/s1 |
InChIキー |
RLTZGPOFLCHNNX-ACJCWMFTSA-N |
SMILES |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)OC)O)O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



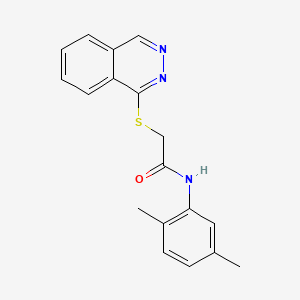
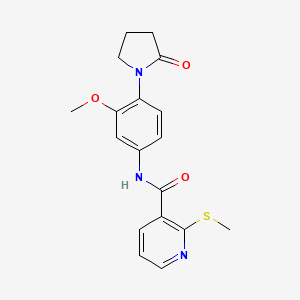
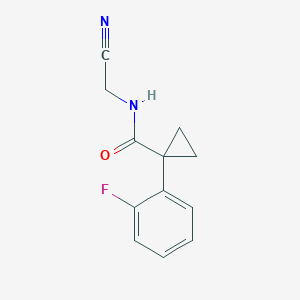
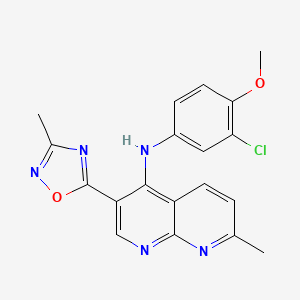
![3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2931302.png)
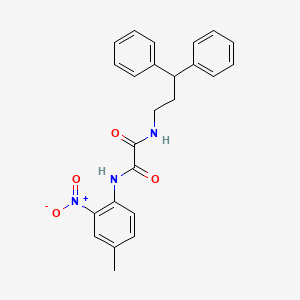

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2931306.png)
![5-Methoxy-2-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2931307.png)

![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2931309.png)
![9H-Fluoren-9-ylmethyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride](/img/structure/B2931311.png)

![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931314.png)